molecular formula C18H20BrNO2 B13488344 benzyl N-[1-(2-bromophenyl)-2-methylpropan-2-yl]carbamate

benzyl N-[1-(2-bromophenyl)-2-methylpropan-2-yl]carbamate

Cat. No.: B13488344
M. Wt: 362.3 g/mol
InChI Key: GJDDXANAINIEAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl N-[1-(2-bromophenyl)-2-methylpropan-2-yl]carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical and industrial applications. This particular compound features a benzyl group, a bromophenyl group, and a carbamate functional group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-[1-(2-bromophenyl)-2-methylpropan-2-yl]carbamate typically involves the reaction of benzyl chloroformate with an amine derivative. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[1-(2-bromophenyl)-2-methylpropan-2-yl]carbamate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted carbamates.

Scientific Research Applications

Benzyl N-[1-(2-bromophenyl)-2-methylpropan-2-yl]carbamate has diverse applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzyl N-[1-(2-bromophenyl)-2-methylpropan-2-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can participate in various binding interactions, while the carbamate group can undergo hydrolysis to release active intermediates. These interactions can modulate biological pathways and exert pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl N-[1-(2-bromophenyl)cyclopropyl]carbamate
  • Benzyl carbamate
  • Phenylmethyl N-[1-(4-bromophenyl)cyclopropyl]carbamate

Uniqueness

Benzyl N-[1-(2-bromophenyl)-2-methylpropan-2-yl]carbamate is unique due to its specific structural features, such as the presence of a bromophenyl group and a tertiary carbon center. These features confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C18H20BrNO2

Molecular Weight

362.3 g/mol

IUPAC Name

benzyl N-[1-(2-bromophenyl)-2-methylpropan-2-yl]carbamate

InChI

InChI=1S/C18H20BrNO2/c1-18(2,12-15-10-6-7-11-16(15)19)20-17(21)22-13-14-8-4-3-5-9-14/h3-11H,12-13H2,1-2H3,(H,20,21)

InChI Key

GJDDXANAINIEAM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=CC=CC=C1Br)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.